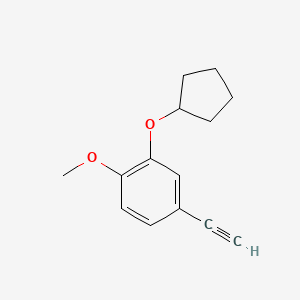![molecular formula C11H13ClF3N B12081955 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a butan-1-amine chain
Vorbereitungsmethoden
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(trifluoromethyl)benzaldehyde and butan-1-amine.
Synthetic Routes: One common synthetic route involves the condensation of 3-chloro-4-(trifluoromethyl)benzaldehyde with butan-1-amine under controlled conditions to form the desired product. This reaction may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as temperature, pressure, and solvent selection, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in substitution reactions, where these groups are replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine has several scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as a pharmaceutical agent.
Industry: The compound finds applications in the agrochemical industry, where it may be used as a precursor for the synthesis of herbicides, insecticides, or fungicides.
Wirkmechanismus
The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, depending on the target and the context.
Pathways Involved: The pathways affected by the compound may include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate and 3-chloro-4-(trifluoromethyl)phenylamine share structural similarities with this compound.
Uniqueness: The presence of the butan-1-amine chain in this compound distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C11H13ClF3N |
|---|---|
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H13ClF3N/c1-2-3-10(16)7-4-5-8(9(12)6-7)11(13,14)15/h4-6,10H,2-3,16H2,1H3 |
InChI-Schlüssel |
QBTZICYYDDXQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)




![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)




![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)


![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)
